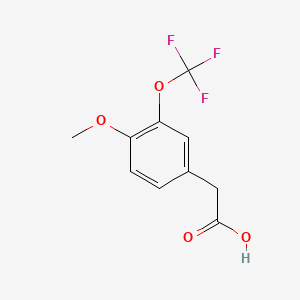

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-methoxy-3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-7-3-2-6(5-9(14)15)4-8(7)17-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYRFHYSHNVBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diazotization and Substitution Reaction

A common initial step involves the diazotization of substituted aniline derivatives followed by substitution with a trichloroethyl group to form 1-(2,2,2-trichloroethyl)-substituted benzenes. This is typically conducted under acidic conditions with nitrosating agents and phase transfer catalysts in the presence of vinylidene chloride.

- Reaction conditions:

- Temperature: Maintained between -5°C to 5°C during addition to control reaction rate.

- Catalysts: Cu(I) salts (e.g., cuprous bromide or cuprous chloride) and phase transfer catalysts such as tetrabutylammonium chloride.

- Solvents: Acidic aqueous media with vinylidene chloride as the halogen source.

This step yields intermediates such as 1-(2,2,2-trichloroethyl)-3,4-dimethylbenzenes or 1-(2,2,2-trichloroethyl)-4-trifluoromethylbenzenes, depending on the starting aniline derivative.

Hydrolysis and Acidification to Phenylacetic Acid

The trichloroethyl-substituted intermediates undergo hydrolysis under strongly acidic conditions (commonly 30-36% hydrochloric acid or sulfuric acid) at elevated temperatures (80-95°C) to convert the trichloroethyl group into the acetic acid moiety.

- Key parameters:

- Acid concentration: 30-36% aqueous HCl or 30-90% sulfuric acid.

- Temperature: 80-95°C.

- Reaction time: 8-10 hours of insulation (stirring under heat).

- pH control: Acidification reaction pH is preferably maintained between 1 and 2.

After hydrolysis, the mixture is cooled and quenched with water, followed by filtration and washing to isolate crude phenylacetic acid derivatives. Recrystallization (commonly from toluene) is used to purify the product to high purity (>98% by HPLC).

Specific Adaptations for Trifluoromethoxy Substituent

Comparative Summary Table of Preparation Steps

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| Diazotization & substitution | Diazotization & nucleophilic substitution | -5°C to 5°C, acidic aqueous media, Cu catalysts, vinylidene chloride | Formation of trichloroethyl-substituted intermediate |

| Hydrolysis & acidification | Acid hydrolysis | 30-36% HCl or 30-90% H2SO4, 80-95°C, 8-10 h | Conversion to phenylacetic acid, pH 1-2 preferred |

| Base hydrolysis alternative | Base hydrolysis | KOH, reflux ~115°C, 6 h | Followed by acidification, suitable for delicate groups |

| Purification | Recrystallization | Toluene or appropriate solvent | Achieves >98% purity by HPLC |

Research Findings and Notes

- Acidification using concentrated hydrochloric acid (36%) is preferred for effective conversion and high yield of methoxyphenylacetic acid derivatives.

- Direct acidification of the reaction mixture after substitution without intermediate purification simplifies the process and reduces steps.

- Use of phase transfer catalysts and copper salts enhances the efficiency of diazotization and substitution reactions.

- Maintaining low temperature during diazotization controls side reactions and improves yield.

- Recrystallization from toluene is effective for purification, yielding high purity products with sharp melting points indicative of compound integrity.

- The trifluoromethoxy group remains stable under the acidic hydrolysis conditions used, allowing its retention in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Reduction: Reduction reactions can yield 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid is a substituted phenylacetic acid derivative with a methoxy group and a trifluoromethoxy group attached to a phenyl ring. It has a molecular weight of 234.17 g/mol. This compound is recognized for its applications in pharmaceuticals and organic synthesis due to its structural characteristics that enhance biological activity and reactivity.

Pharmaceutical Development

4-(Trifluoromethoxy)phenylacetic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, enhancing therapeutic efficacy . Derivatives of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid may inhibit certain enzymes or receptors involved in pain pathways. A number of known nonsteroidal anti-inflammatory drugs (NSAIDs) have been prepared by direct enantioselective α-methylation of the corresponding arylacetic acids .

Agricultural Chemistry

4-(Trifluoromethoxy)phenylacetic acid is used in the formulation of herbicides and pesticides, providing effective solutions for crop protection while minimizing environmental impact .

Material Science

The compound has applications in creating advanced materials, such as polymers and coatings, which exhibit improved thermal and chemical resistance .

Research Reagent

4-(Trifluoromethoxy)phenylacetic acid acts as a valuable reagent in organic synthesis, aiding researchers in the development of novel compounds with specific biological activities . α-Methoxy-α-(trifluoromethyl)phenylacetic acid, which contains a methoxy group and trifluoromethyl group, is often used as a chiral reagent .

Analytical Chemistry

This chemical is utilized in analytical methods for detecting and quantifying various substances, contributing to quality control in manufacturing processes .

Below is a table that compares 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Contains a methoxy group and trifluoromethyl group | Often used as a chiral reagent; less studied for anti-inflammatory properties |

| Phenylacetic Acid | Basic structure without trifluoromethyl or methoxy groups | Lacks enhanced biological activity due to simpler structure |

| 2-(4-Methoxy-3-(trifluoromethoxy)phenyl)acetic acid | Similar but with different positioning of substituents | May exhibit different reactivity patterns due to structural differences |

Wirkmechanismus

The mechanism by which 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methoxy and trifluoromethoxy groups can influence the compound's binding affinity and selectivity towards these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters with similar phenylacetic acid derivatives:

*CAS for the target compound is inferred as 1000566-45-9 (from for a trifluoromethyl analog) but requires verification.

Key Observations:

- Lipophilicity : Trifluoromethoxy and methoxy groups enhance lipid solubility, favoring membrane permeability and bioavailability .

Biologische Aktivität

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory and analgesic properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid is characterized by the following chemical structure:

- Chemical Formula: C₁₄H₁₃F₃O₄

- Molecular Weight: 234.17 g/mol

The compound features a methoxy group and a trifluoromethoxy group attached to a phenyl ring, which enhances its reactivity and biological activity compared to similar compounds.

Anti-inflammatory and Analgesic Properties

Research indicates that 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid exhibits notable anti-inflammatory and analgesic properties. The presence of the trifluoromethoxy group is believed to enhance its interaction with biological targets, potentially increasing its potency in comparison to non-fluorinated analogs.

- Mechanism of Action: The compound may inhibit specific enzymes or receptors involved in pain pathways, contributing to its analgesic effects.

Interaction Studies

Studies have demonstrated that 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid has significant binding affinity for various biological targets. This includes interactions with receptors and enzymes that play crucial roles in inflammatory processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Contains a methoxy group and trifluoromethyl group | Less studied for anti-inflammatory properties |

| Phenylacetic Acid | Basic structure without trifluoromethyl or methoxy groups | Lacks enhanced biological activity |

| 2-(4-Methoxy-3-(trifluoromethoxy)phenyl)acetic acid | Similar but with different positioning of substituents | Different reactivity patterns due to structural differences |

Case Studies and Research Findings

- Study on Enantioselective Alkylation : A study demonstrated high enantioselectivity in the direct alkylation of arylacetic acids, including derivatives of 4-methoxyphenylacetic acid. This process is crucial for synthesizing compounds with enhanced pharmacological profiles .

- FDA-Approved Trifluoromethyl Group Drugs : A review highlighted the importance of trifluoromethyl groups in enhancing drug potency. For instance, the inclusion of a trifluoromethyl group in phenolic compounds significantly increased their ability to inhibit serotonin uptake, suggesting similar enhancements might be expected for 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid .

Q & A

Q. How do steric and electronic effects of the trifluoromethoxy group impact crystallization behavior in co-crystals or salts?

- Methodological Answer: The group’s electronegativity disrupts hydrogen-bonding networks. Screen co-formers (e.g., nicotinamide) via slurry crystallization in ethanol/water. Single-crystal XRD reveals packing motifs, while DSC/TGA assesses thermal stability. Fluorine···π interactions often dominate lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.